Ethyl 4-(pyridin-4-ylformamido)butanoate
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Overview
Description
Ethyl 4-(pyridin-4-ylformamido)butanoate is an ester compound characterized by the presence of a pyridine ring and a butanoate ester group. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and wide occurrence in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pyridin-4-ylformamido)butanoate typically involves the reaction of 4-aminopyridine with ethyl 4-bromobutanoate under suitable conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-4-ylformamido)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(pyridin-4-ylformamido)butanoic acid and ethanol.
Reduction: 4-(pyridin-4-ylformamido)butanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(pyridin-4-ylformamido)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(pyridin-4-ylformamido)butanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a floral scent, used in perfumes and as a solvent.
Uniqueness
Ethyl 4-(pyridin-4-ylformamido)butanoate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
393578-44-4 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 4-(pyridine-4-carbonylamino)butanoate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11(15)4-3-7-14-12(16)10-5-8-13-9-6-10/h5-6,8-9H,2-4,7H2,1H3,(H,14,16) |
InChI Key |
ARTXLRPLUDCTQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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